N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)22-18-12-8-7-11-16(18)13-19-21-14(2)23-25-19/h4-12,17H,3,13H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAQTQXKMTVJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide typically involves the cyclization of amidoximes with appropriate reagents. One common method involves the condensation of amidoximes with esters under basic conditions. For example, amidoxime can be reacted with diethyl oxalate in the presence of a base such as potassium hydroxide in n-butanol . The reaction mixture is then heated to facilitate cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. A related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, exhibited percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
In vitro studies have shown that compounds with similar structures to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide induce apoptosis in cancer cells. For example, the cytotoxic assay results indicated that specific oxadiazole derivatives significantly damaged the DNA of glioblastoma cells .
Anti-Diabetic Properties
The anti-diabetic potential of oxadiazole derivatives has been explored through various models. In particular, studies using genetically modified Drosophila melanogaster have shown that certain oxadiazole compounds can effectively lower glucose levels in diabetic models . This suggests a promising avenue for developing new treatments for diabetes based on the oxadiazole scaffold.
Molecular Docking Studies
Molecular docking studies are essential for understanding how compounds interact with biological targets at the molecular level. Research has utilized docking simulations to predict how this compound and its derivatives bind to specific proteins involved in cancer progression and diabetes regulation . These studies often correlate well with biological activity observed in vitro.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies and Experimental Findings
A comprehensive review of literature reveals multiple case studies showcasing the effectiveness of oxadiazole derivatives in treating various conditions:
Mechanism of Action
The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 5-fluoro-1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)pyrimidine-2,4(1H,3H)-dione derivatives, exhibit comparable properties and applications.
Isoxazole Derivatives: These compounds share structural similarities with oxadiazoles and are studied for their potential in medicinal chemistry and materials science.
Uniqueness
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of both phenyl and butanamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.4 g/mol. The compound features a phenylbutanamide backbone with a 3-methyl-1,2,4-oxadiazole substituent, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate phenyl and butanamide derivatives through methods such as condensation reactions and coupling techniques. The purity of synthesized compounds is often confirmed using techniques such as NMR and HPLC.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, several compounds demonstrated potent antifungal activity against pathogens like Fusarium graminearum and Marssonina mali, with some showing better efficacy than standard antifungal agents like pyraclostrobin .
| Compound | Antifungal Activity (%) | Comparison to Pyraclostrobin (%) |
|---|---|---|
| 10a | 84.4 | Better |
| 10b | 80.8 | Comparable |
| 10g | 81.1 | Comparable |
Cytotoxicity
The cytotoxic effects of oxadiazole derivatives have been extensively studied in cancer cell lines. For instance, compounds derived from oxadiazoles have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC50 value of 29 μM for certain derivatives against HeLa cells, indicating strong potential for therapeutic applications .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymatic pathways in target organisms or cells. For example, structure-activity relationship (SAR) studies have indicated that modifications to the oxadiazole moiety can enhance binding affinity to specific biological targets .
Case Studies
- Zebrafish Embryo Toxicity : A study evaluated the toxicity of various oxadiazole derivatives on zebrafish embryos, revealing that some compounds caused developmental abnormalities at certain concentrations. This highlights the need for careful assessment when considering these compounds for therapeutic use .
- Inhibition of SARS-CoV-2 : Recent research has identified oxadiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Compounds were screened using fluorescence resonance energy transfer (FRET) assays, showing promising inhibition rates .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step procedures, including cyclization of hydrazides with carboxylic acid derivatives. Key steps include:
- Oxadiazole ring formation : Use 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid as a precursor, reacting with amines or alcohols under dehydrating conditions (e.g., phosphorus oxychloride) .
- Coupling reactions : Palladium-based catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) are critical for cross-coupling steps, with temperatures maintained at 80–120°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from pet-ether ensures high purity .
Basic: Which analytical techniques are most effective for characterizing its purity and structure?
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) resolve aromatic protons, oxadiazole methyl groups, and amide linkages .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) monitor reaction progress and purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 408.1931 in LC-HRMS) .
Basic: What initial biological assays are recommended to screen its activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to oxadiazole derivatives .
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX-2) or bacterial enzymes (e.g., DNA gyrase) .
Advanced: How can computational methods elucidate its electronic properties and reactivity?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and polarizability .
- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., COX-2) using AMBER or GROMACS, incorporating solvation effects .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural Analog Comparison : Compare bioactivity of methyl-substituted oxadiazoles versus cyclopropyl or furan derivatives to identify substituent effects .
- Dose-Response Profiling : Replicate assays across multiple cell lines or bacterial strains to distinguish compound-specific effects from experimental variability .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics in rodent models .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases and increase dissolution rates .
Advanced: How to determine the mechanism of action for observed bioactivity?
- Target Fishing : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS identification .
- Gene Expression Profiling : RNA-seq or qPCR arrays on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- X-ray Crystallography : Co-crystallize with purified enzymes (e.g., DNA gyrase) to resolve binding interactions at atomic resolution .
Advanced: How to address regioselectivity challenges in its chemical modifications?
- Directing Group Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring to steer electrophilic substitution to para positions .
- Transition Metal Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings at sterically hindered positions .
- Protection-Deprotection : Temporarily mask reactive sites (e.g., amide nitrogen with Boc groups) during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
